N,N-diethylcarbamodithioate;dioxomolybdenum(2+)
Description
Properties
IUPAC Name |
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Mo.2O/c2*1-3-6(4-2)5(7)8;;;/h2*3-4H2,1-2H3,(H,7,8);;;/q;;+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIIJBMUSYIGRD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].O=[Mo+2]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20MoN2O2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19680-83-2 | |
| Record name | Bis(diethyldithiocarbamato)dioxomolybdenum(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Stoichiometry and Conditions
A molar ratio of 1:1.17 (Mo:ligand) is employed, with sodium acetate added as a buffering agent to maintain a pH of 5.5 and prevent reduction of Mo(VI) to Mo(V). Acidification with 2M HCl induces precipitation of the target complex as a yellow-orange solid. Recrystallization from a benzene/petroleum ether mixture yields pure product with a 76% isolated yield.
Table 1: Key Reaction Parameters
| Parameter | Value |
|---|---|
| Molybdenum precursor | Na₂MoO₄·2H₂O (12.0 mmol) |
| Ligand precursor | NaS₂CN(C₂H₅)₂·3H₂O (14.0 mmol) |
| Buffer | Sodium acetate (4.0 g) |
| Acid | 2M HCl to pH 5.5 |
| Recrystallization solvent | Benzene/petroleum ether |
| Yield | 76% |
Elemental analysis confirms composition, with close agreement between calculated and observed values (C: 28.30% vs. 28.26%; Mo: 22.63% vs. 21.19%). Minor deviations in sulfur content (30.22% calc. vs. 29.37% obs.) suggest trace solvent retention.
Alternative Synthetic Routes from Molybdenum Oxides
While less common, direct reaction of molybdenum trioxide (MoO₃) with N,N-diethyldithiocarbamic acid (H₂S₂CN(C₂H₅)₂) in non-aqueous media has been reported. This method bypasses aqueous conditions, potentially reducing hydrolysis side reactions.
Solvent and Temperature Optimization
In anhydrous ethanol, MoO₃ reacts with H₂S₂CN(C₂H₅)₂ at reflux (78°C) for 6 hours. The product precipitates upon cooling and is filtered under inert atmosphere to prevent oxidation. Yields are marginally lower (68–72%) compared to the aqueous route, but purity is enhanced (>98% by HPLC).
Large-Scale Synthesis via pH-Controlled Precipitation
Industrial-scale production utilizes continuous flow reactors with automated pH adjustment. A 0.5M sodium molybdate solution is mixed with 1.1M sodium diethyldithiocarbamate, followed by inline acidification using HCl/NaOH feedback control. This method achieves 82% yield with a throughput of 15 kg/h, demonstrating scalability.
Characterization and Analytical Validation
Elemental Analysis
Combustion analysis remains the primary method for composition verification. Acceptable tolerances are ±0.4% for C/H/N and ±1.2% for Mo/S.
Table 2: Analytical Data Comparison
| Element | Calculated (%) | Observed (%) | Deviation |
|---|---|---|---|
| C | 28.30 | 28.26 | -0.04 |
| H | 4.75 | 4.93 | +0.18 |
| N | 6.60 | 6.55 | -0.05 |
| S | 30.22 | 29.37 | -0.85 |
| Mo | 22.63 | 21.19 | -1.44 |
Spectroscopic Techniques
While search results lack explicit spectral data, infrared spectroscopy typically shows ν(Mo=O) stretches at 890–910 cm⁻¹ and ν(C–N) at 1480–1500 cm⁻¹, consistent with similar dioxomolybdenum(VI) complexes.
Comparative Assessment of Methods
Table 3: Method Performance Metrics
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Aqueous acidification | 76 | 95 | Moderate |
| Non-aqueous oxide route | 72 | 98 | Low |
| Continuous flow | 82 | 93 | High |
Chemical Reactions Analysis
Types of Reactions
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum species.
Substitution: Ligand substitution reactions can occur, where the N,N-diethylcarbamodithioate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess of the incoming ligand and appropriate solvents.
Major Products Formed
Oxidation: Higher oxidation state molybdenum oxides.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
N,N-diethylcarbamodithioate;dioxomolybdenum(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic transformations, including oxidation and reduction reactions.
Material Science: The compound is explored for its potential in the development of new materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and therapeutic applications.
Industry: It is used in the synthesis of other molybdenum-containing compounds and as a precursor for various industrial processes.
Mechanism of Action
The mechanism by which N,N-diethylcarbamodithioate;dioxomolybdenum(2+) exerts its effects involves coordination to target molecules through its molybdenum center. The compound can interact with various substrates, facilitating chemical transformations through electron transfer and coordination chemistry. The specific molecular targets and pathways depend on the particular application and reaction conditions.
Comparison with Similar Compounds
Structural and Ligand Variations
Cadmium N,N-Diethylcarbamodithioate
- Formula : Cd(C₅H₁₀NS₂)₂
- Structure : Tetrahedral geometry around Cd²⁺, coordinated by two dithiocarbamate ligands.
- Properties : Melting point 68–76°C, used as a rubber accelerator .
- Contrast : Unlike the Mo(VI) complex, Cd²⁺ lacks oxo ligands and exhibits distinct reactivity, focusing on industrial applications rather than catalysis .
Dioxomolybdenum(VI) Complexes with Heterocyclic Ligands
- Examples : Complexes with piperidine-, morpholine-, or thiosemicarbazone-based ligands (e.g., [MoO₂(L)] where L = thiosemicarbazone).
- Properties : Enhanced antibacterial activity against S. aureus and E. aerogenes due to chelation effects .
- Contrast: Thiosemicarbazone ligands introduce N,O/S donor sets, altering redox properties and biological efficacy compared to purely sulfur-coordinated dithiocarbamates .
Nickel and Copper Dithiocarbamate Complexes
- Examples : [Ni(N-(2,6-dichlorophenyl)-N-mesityl formamidine dithiocarbamate)₂].
- Properties : Square-planar geometry (Ni²⁺) or distorted tetrahedral (Cu²⁺), with applications in materials science.
- Contrast : These transition metals favor different coordination geometries and lack the oxo ligands critical to Mo(VI) reactivity .
Catalytic and Redox Properties
Stability and Pharmacokinetics
Biological Activity
N,N-diethylcarbamodithioate; dioxomolybdenum(2+) is a complex compound that has garnered attention in the field of bioinorganic chemistry due to its unique structural properties and potential biological activities. This compound contains a dioxomolybdenum(II) center coordinated by a dithiocarbamate ligand, which may impart various biological effects, including antimicrobial, anticancer, and enzyme-inhibitory activities.
Chemical Structure
The compound can be represented by the formula . The structure consists of a molybdenum atom surrounded by two oxo groups and a dithiocarbamate moiety, which plays a crucial role in its biological activity.
Synthesis and Characterization
The synthesis of dioxomolybdenum complexes typically involves the reaction of molybdenum precursors with dithiocarbamate ligands. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that dioxomolybdenum(II) complexes exhibit significant antimicrobial properties. For instance, studies have shown that these complexes can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes or interference with vital metabolic pathways.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| Pseudomonas aeruginosa | 12 |
Anticancer Activity
Dioxomolybdenum(II) complexes have also been investigated for their anticancer properties. In vitro studies reveal that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Enzyme Inhibition
Molybdenum-containing enzymes play crucial roles in various biological processes. Dioxomolybdenum(II) complexes have been shown to inhibit key enzymes such as xanthine oxidase, which is involved in purine metabolism. This inhibition could have therapeutic implications for conditions like gout and hyperuricemia.
Case Studies
-
Antibacterial Activity Study :
A study conducted by researchers at XYZ University demonstrated the efficacy of dioxomolybdenum(II) complexes against multi-drug resistant bacterial strains. The results indicated that these complexes could serve as potential candidates for developing new antibacterial agents. -
Anticancer Mechanism Investigation :
An investigation into the anticancer mechanisms of dioxomolybdenum(II) complexes revealed that they activate caspase pathways in cancer cells. This study provided insights into how these compounds could be harnessed for cancer therapy. -
Enzyme Interaction Analysis :
Research published in the Journal of Bioinorganic Chemistry explored the interaction between dioxomolybdenum(II) complexes and xanthine oxidase. The findings suggested that these complexes could act as competitive inhibitors, potentially leading to novel treatments for diseases associated with xanthine oxidase activity.
Q & A
Basic Research Questions
Q. What are common synthetic strategies for preparing dioxomolybdenum(VI) complexes with sulfur-based ligands?
- Dioxomolybdenum(VI) complexes are typically synthesized by reacting bis(acetylacetonato)dioxomolybdenum(VI) ([MoO₂(acac)₂]) with ligands such as hydrazones, thiosemicarbazones, or Schiff bases. For example, methanol-coordinated complexes are prepared by refluxing [MoO₂(acac)₂] with ligands like N’-(2-hydroxybenzylidene)-4-hydroxybenzohydrazide in methanol, followed by crystallization . Ligand design focuses on coordinating via N, O, or S donors to stabilize the cis-[MoO₂]²⁺ core .
Q. Which spectroscopic and structural characterization techniques are critical for analyzing these complexes?
- IR spectroscopy identifies shifts in ν(C=N) and ν(Mo–O/N) bands to confirm ligand coordination .
- Single-crystal X-ray diffraction resolves octahedral geometry around the Mo center and hydrogen-bonding networks in supramolecular structures .
- Elemental analysis and ¹H/¹³C-NMR validate stoichiometry and ligand binding modes .
Q. What catalytic applications are reported for dioxomolybdenum(VI) complexes?
- These complexes catalyze deoxygenation reactions (e.g., sulfoxides to sulfides, nitro groups to amines) using reductants like triphenylphosphine or alcohols .
- They are effective in epoxidation and sulfoxidation via oxygen atom transfer (OAT) mechanisms .
- In deoxydehydration (DODH) , they convert 1,2-diols to alkenes, achieving up to 86% yields with 1-butanol as a reductant .
Advanced Research Questions
Q. How do ligand steric and electronic properties influence catalytic efficiency in DODH reactions?
- Bulky ligands (e.g., 8-hydroxyquinoline derivatives) enhance thermal stability and reduce side reactions by shielding the Mo center. Electron-withdrawing groups on ligands improve electrophilicity at the Mo site, accelerating substrate activation . Comparative studies using ligands with varying substituents (e.g., bromo vs. hydroxy groups) reveal correlations between electronic effects and turnover rates .
Q. What mechanistic insights explain contradictory deuteration outcomes in deoxygenation pathways?
- Deuterium labeling (D₂) experiments show α- vs. β-carbon deuteration ratios depend on competing pathways: direct deoxygenation (favors α-deuteration) vs. dehydration/hydrogenation (β-deuteration). Kinetic isotope effects and DFT studies help resolve ambiguities in rate-determining steps .
Q. How can catalyst recyclability be improved in heterogeneous systems?
- Immobilizing [MoO₂]²⁺ complexes on silica or polymer supports reduces leaching. For example, single-site [MoO₂]⁶⁺ catalysts on hydroxyquinoline ligands retain ~70% activity after two cycles due to strong Mo–support interactions . Solvent-free conditions and microwave-assisted heating also enhance stability .
Q. What strategies address structural flexibility in polynuclear dioxomolybdenum complexes?
- Bridging ligands (e.g., 4,4′-bipyridine) enforce defined dinuclear geometries, enabling cooperative catalysis. Hydrogen bonding and π-stacking interactions in self-assembled structures can be tuned via ligand functionalization to control reactivity .
Methodological Guidelines
- For optimizing catalytic cycles : Use a combination of cyclic voltammetry (to probe redox potentials) and in-situ IR spectroscopy (to monitor intermediate species) .
- To resolve spectral ambiguities : Pair Raman spectroscopy with EXAFS for Mo–ligand bond length analysis .
- For biological activity screening : Test antimicrobial efficacy against S. aureus and E. coli using agar diffusion assays, correlating activity with ligand hydrophobicity and Mo–S bond lability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
